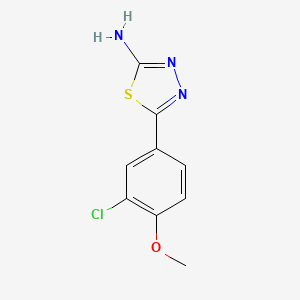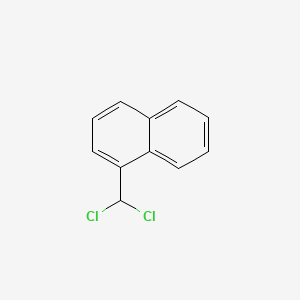
1-(Dichloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. This process involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the reaction efficiency and yield. The crude product is then purified through crystallization or distillation to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the dichloromethyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired products.
Major Products Formed:
Substitution Reactions: Products include halogenated, nitrated, and sulfonated naphthalene derivatives.
Oxidation Reactions: Products include naphthoic acids and naphthaldehydes.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of synthetic resins and as a fluorescent brightening agent.
Mecanismo De Acción
The mechanism of action of 1-(dichloromethyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The dichloromethyl group can be activated under acidic conditions, allowing it to react with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the naphthalene ring .
Comparación Con Compuestos Similares
1-(Chloromethyl)naphthalene: Similar in structure but with only one chlorine atom.
2-(Chloromethyl)naphthalene: Another isomer with the chloromethyl group at a different position.
Uniqueness: 1-(Dichloromethyl)naphthalene is unique due to the presence of two chlorine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
17180-26-6 |
|---|---|
Fórmula molecular |
C11H8Cl2 |
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Clave InChI |
PENXUAAQSIVXBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
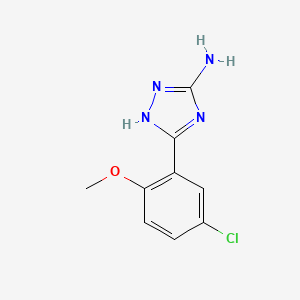
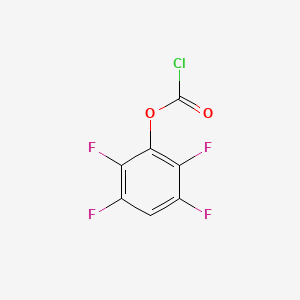
![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
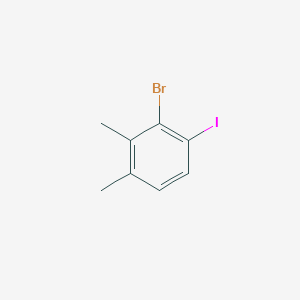
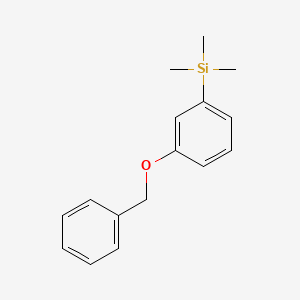
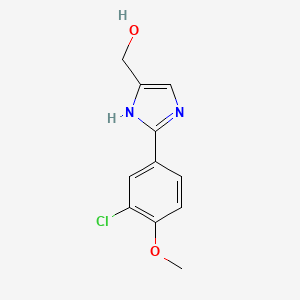
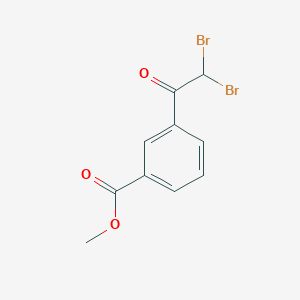
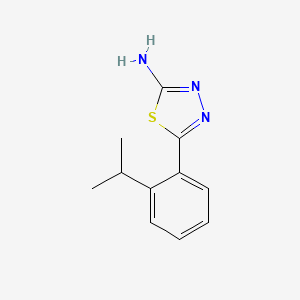
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)
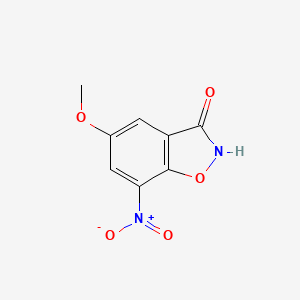
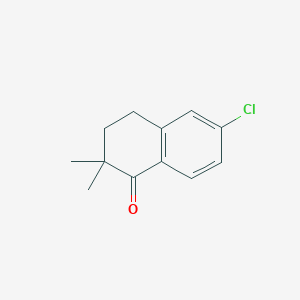
![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
